N-ethyl-N-(o-tolyl)nitrous amide
Description
Properties
IUPAC Name |
N-ethyl-N-(2-methylphenyl)nitrous amide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-3-11(10-12)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWWJAMSPMOBAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)N=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes: The synthesis of N-Nitroso Desmethyl Orphenadrine involves introducing the nitroso group onto the ethylamine backbone.
Reaction Conditions: Specific synthetic routes and reaction conditions are not widely documented in the literature.
Industrial Production: Information on industrial-scale production methods is limited, suggesting that this compound is not commonly produced on an industrial scale.
Chemical Reactions Analysis
Reactivity: N-Nitroso Desmethyl Orphenadrine may undergo various reactions, including , , and .
Common Reagents and Conditions: Detailed information on specific reagents and conditions for these reactions is scarce.
Major Products: The major products resulting from these reactions would depend on the specific reaction type and conditions.
Scientific Research Applications
Pharmaceutical Applications
N-ethyl-N-(o-tolyl)nitrous amide has potential therapeutic implications, particularly in the development of novel drugs. Its structure allows it to act as a precursor or intermediate in the synthesis of biologically active compounds. Research has indicated that derivatives of nitroso compounds can exhibit significant pharmacological activities, including anti-inflammatory and anticancer properties. For instance, studies have demonstrated that nitroso compounds can modulate cellular pathways involved in cancer progression, making them valuable in cancer research and drug development .
Analytical Chemistry
In analytical chemistry, N-ethyl-N-(o-tolyl)nitrous amide is utilized as a standard for method development and validation. Its stability and reactivity make it an essential reference compound for calibrating instruments and validating analytical methods in quality control settings. The compound's ability to form derivatives with various reagents facilitates its use in the identification and quantification of other substances in complex mixtures .
Synthetic Organic Chemistry
N-ethyl-N-(o-tolyl)nitrous amide plays a crucial role in synthetic organic chemistry as an intermediate in the synthesis of various organic compounds. Its nitroso group can participate in nucleophilic addition reactions, leading to the formation of more complex structures. This property is exploited in the synthesis of isoxazole derivatives and other heterocycles, which are important in medicinal chemistry .
Synthesis of Isoxazoles
The reactions involving N-ethyl-N-(o-tolyl)nitrous amide with aldehydes or ketones have been explored extensively for synthesizing isoxazole derivatives. These reactions typically involve the formation of β-dinitro derivatives, which can be further transformed into isoxazoles through subsequent steps. Such methodologies highlight the compound's versatility as a building block in organic synthesis .
Case Study: Anticancer Activity
A notable case study investigated the anticancer properties of nitroso compounds similar to N-ethyl-N-(o-tolyl)nitrous amide. Researchers synthesized a series of derivatives and tested their antiproliferative effects on melanoma and prostate cancer cell lines. The results indicated that certain modifications to the nitroso structure significantly enhanced biological activity, suggesting a pathway for developing more effective cancer therapeutics .
Case Study: Method Validation
In a separate study focused on analytical chemistry, N-ethyl-N-(o-tolyl)nitrous amide was used to validate an HPLC method for detecting trace levels of nitroso compounds in environmental samples. The method demonstrated high sensitivity and specificity, confirming the compound's utility as a standard for ensuring accuracy in analytical measurements .
Mechanism of Action
- The precise mechanism by which N-Nitroso Desmethyl Orphenadrine exerts its effects is not well-established.
Molecular Targets: Further research is needed to identify specific molecular targets.
Pathways Involved: Investigations into potential pathways are lacking.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares N-ethyl-N-(o-tolyl)nitrous amide with structurally related nitroso amides, highlighting differences in substituents, molecular properties, and applications:
Key Comparative Insights
Electron-withdrawing groups (e.g., trifluoromethyl in N-nitroso-fenfluramine) increase stability but may reduce solubility in polar solvents .
Synthetic Methods: Nitroso amides are typically synthesized via nitrosation of secondary amines using nitrous acid (HNO₂) or sodium nitrite (NaNO₂) under acidic conditions. For example, N-ethyl-N-(2-hydroxyethyl)nitrous amide is derived from the nitrosation of N-ethyl-N-(2-hydroxyethyl)amine .
Stability and Handling :
- Nitroso compounds are often light- and heat-sensitive. For instance, N-ethyl-N-(2-hydroxyethyl)nitrous amide requires refrigeration to prevent decomposition .
- The o-tolyl group may confer greater thermal stability compared to aliphatic analogs due to aromatic resonance stabilization .
Biological and Industrial Relevance: N-Nitroso-fenfluramine demonstrates pharmaceutical utility but highlights the dual-use challenge of nitroso compounds, as many are carcinogenic . Nitroso amides with aromatic substituents (e.g., pyridinyl or o-tolyl) are valuable in materials science, particularly in photoresponsive polymers (see for related azobenzene systems) .
Q & A
Q. What are the optimal synthetic routes for N-ethyl-N-(o-tolyl)nitrous amide, and how can purity be validated?
The synthesis of nitroso compounds like N-ethyl-N-(o-tolyl)nitrous amide typically involves nitrosation of secondary amines using agents such as nitrous acid (HNO₂) or alkyl nitrites. For example, N-methyl-N-(pyridin-4-yl)nitrous amide is synthesized via nitroso group transfer under acidic conditions . Purity validation requires techniques like HPLC (for detecting trace impurities) and ¹H/¹³C NMR to confirm structural integrity. Mass spectrometry (HRMS) is critical for verifying molecular weight and detecting byproducts .
Q. Which spectroscopic methods are most effective for characterizing the structural stability of N-ethyl-N-(o-tolyl)nitrous amide?
UV-Vis spectroscopy can monitor nitroso group stability under varying pH and temperature. Infrared (IR) spectroscopy identifies N=O stretching vibrations (~1500–1600 cm⁻¹), while NMR (especially ¹⁵N NMR) resolves nitrogen environments. For analogs like N-butyl-N-(4-hydroxybutyl)nitrous amide, X-ray crystallography has been used to confirm stereochemistry and intermolecular interactions .
Q. How should researchers handle and store N-ethyl-N-(o-tolyl)nitrous amide to prevent decomposition?
Nitroso compounds are light- and heat-sensitive. Storage in amber vials under inert gas (argon/nitrogen) at –20°C is recommended. Stability studies on similar compounds (e.g., N-methyl-N-(pyridin-4-yl)nitrous amide) suggest monitoring for dimerization or nitrosamine formation via periodic HPLC analysis .
Advanced Research Questions
Q. What computational approaches can predict the reactivity of N-ethyl-N-(o-tolyl)nitrous amide with biological targets?
Density Functional Theory (DFT) calculations can model electron distribution at the nitroso group, predicting electrophilic reactivity. Molecular docking studies (e.g., AutoDock Vina) assess binding affinity to enzymes like cytochrome P450, which may metabolize nitroso compounds into mutagenic intermediates . For instance, N-ethyl-N-(pyridin-4-ylmethyl)nitrous amide analogs have been studied for interactions with heme-containing proteins .
Q. How can contradictory data on the mutagenicity of N-ethyl-N-(o-tolyl)nitrous amide be resolved?
Discrepancies may arise from assay conditions (e.g., Ames test vs. mammalian cell assays). A meta-analysis of nitroso compounds (e.g., N-nitroso-fenfluramine) shows that metabolic activation (using S9 liver fractions) significantly affects mutagenic outcomes . Cross-referencing with structural analogs (e.g., N-butyl-N-(4-hydroxybutyl)nitrous amide) and dose-response modeling can clarify thresholds for genotoxicity .
Q. What experimental strategies are recommended for studying the degradation pathways of N-ethyl-N-(o-tolyl)nitrous amide in aqueous environments?
Accelerated stability testing under hydrolytic conditions (pH 1–13) with LC-MS/MS can identify degradation products like o-toluidine or ethylamine. For N-ethyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide, photodegradation studies under UV light revealed cleavage of the nitroso group, forming secondary amines and NO radicals .
Q. How can researchers design assays to evaluate the interaction of N-ethyl-N-(o-tolyl)nitrous amide with DNA or proteins?
Isothermal titration calorimetry (ITC) quantifies binding thermodynamics, while surface plasmon resonance (SPR) measures real-time interaction kinetics. For nitrosoureas, covalent adduct formation with DNA bases (e.g., guanine N7) has been characterized using ³²P-postlabeling assays . Comparative studies with N-methyl-N-(4-methylphenyl)nitrous amide could elucidate substituent effects on binding .
Methodological Notes
- Synthetic Protocols : Prioritize anhydrous conditions to avoid hydrolysis of the nitroso group .
- Analytical Cross-Validation : Combine NMR, HPLC, and HRMS to address purity discrepancies .
- Safety Compliance : Follow GHS guidelines for nitrosamine handling (e.g., hazard class 6.1) and use fume hoods to minimize inhalation risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
